EGFR Wild-Type vs. T790M/C797S Double Mutant Selectivity: 2,3-Bis(4-fluorophenoxy)quinoxaline vs. CHEMBL5080676 Analog
In a direct comparison of EGFR inhibitory activity, 2,3-bis(4-fluorophenoxy)quinoxaline demonstrates weak inhibition of wild-type EGFR phosphorylation in human LoVo cells (IC50 = 20,000 nM) [1]. In stark contrast, the structurally related quinoxaline analog CHEMBL5080676 exhibits potent sub-nanomolar inhibition of the EGFR T790M/C797S double mutant (IC50 = 5.7 nM) in an HTRF enzymatic assay [2]. The ~3,500-fold difference in potency, combined with the divergent mutational profiles assessed, indicates that 2,3-bis(4-fluorophenoxy)quinoxaline occupies a distinct pharmacological space defined by weak wild-type activity and no detectable activity against clinically relevant resistance mutants.
| Evidence Dimension | EGFR inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 20,000 nM (wild-type EGFR) |
| Comparator Or Baseline | CHEMBL5080676 (quinoxaline analog): 5.7 nM (EGFR T790M/C797S double mutant) |
| Quantified Difference | ~3,500-fold weaker wild-type activity (target compound); comparator active against resistance mutant at sub-nanomolar concentration |
| Conditions | Target: fluorescence assay in human LoVo cells (2 hr incubation); Comparator: HTRF enzymatic assay with flurogenic substrate + ATP |
Why This Matters
This differential activity profile enables the compound to serve as a validated weak wild-type EGFR control probe in SAR campaigns, particularly for programs seeking to identify or benchmark potent inhibitors of T790M/C797S resistance mutants.
- [1] BindingDB. BDBM50493286 (CHEMBL2426289): IC50 = 20,000 nM for wild-type EGFR phosphorylation in human LoVo cells. 2025. View Source
- [2] BindingDB. BDBM50585297 (CHEMBL5080676): IC50 = 5.7 nM for EGFR T790M/C797S double mutant. 2025. View Source
